molecular formula C6H13ClN2O B6209300 (2R)-1-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 2763740-67-4

(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B6209300
CAS No.: 2763740-67-4
M. Wt: 164.6
InChI Key:
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Description

(2R)-1-Methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the carboxamide group and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-methylpyrrolidine-2-carboxamide hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methylpyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-Methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(2R)-1-Methylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of (2R)-1-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.

Comparison with Similar Compounds

    N-Methylpyrrolidine-2-carboxamide: This compound shares a similar structure but lacks the hydrochloride salt form.

    Methyl pyrrolidine-2-carboxylate: Another related compound with a different functional group.

Uniqueness: (2R)-1-Methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical.

Properties

CAS No.

2763740-67-4

Molecular Formula

C6H13ClN2O

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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